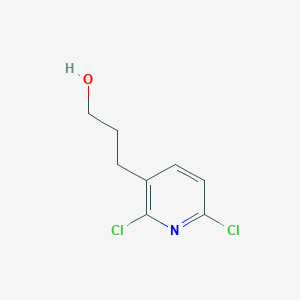![molecular formula C11H18O2 B13690790 1-Oxaspiro[5.5]undecane-4-carbaldehyde](/img/structure/B13690790.png)
1-Oxaspiro[5.5]undecane-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxaspiro[5.5]undecane-4-carbaldehyde is a spirocyclic compound characterized by a unique structural feature where an oxygen atom is incorporated into the spiro ring system. This compound is part of a broader class of spirocyclic compounds, which are known for their rigidity and three-dimensional structure, making them valuable in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxaspiro[55]undecane-4-carbaldehyde typically involves the Prins cyclization reactionThe reaction conditions often involve the use of Lewis acids as catalysts and aldehydes as starting materials .
Industrial Production Methods
While specific industrial production methods for 1-Oxaspiro[5.5]undecane-4-carbaldehyde are not well-documented, the general approach would likely involve scaling up the Prins cyclization reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Oxaspiro[5.5]undecane-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The spirocyclic structure can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
1-Oxaspiro[5.5]undecane-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a scaffold in drug design due to its rigid structure.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Oxaspiro[5.5]undecane-4-carbaldehyde exerts its effects is largely dependent on its application. In medicinal chemistry, for example, it may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Contains a nitrogen atom in the spiro ring, offering different chemical reactivity and biological activity.
1,5-Dioxaspiro[5.5]undecane:
Uniqueness
1-Oxaspiro[5.5]undecane-4-carbaldehyde is unique due to the presence of an aldehyde group, which provides a versatile functional handle for further chemical modifications. Its spirocyclic structure also imparts rigidity, making it a valuable scaffold in drug design and other applications.
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-oxaspiro[5.5]undecane-4-carbaldehyde |
InChI |
InChI=1S/C11H18O2/c12-9-10-4-7-13-11(8-10)5-2-1-3-6-11/h9-10H,1-8H2 |
InChI Key |
WYXAOLOCNXPGPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(CCO2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,2-Dimethyl-6-vinyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13690735.png)



![5-Bromo-4-[4-(tert-butyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13690752.png)

![3-Amino-5-[3-(1H-1,2,4-triazol-1-yl)phenyl]pyrazole Hydrochloride](/img/structure/B13690776.png)
![(R)-6-(4-Bromophenyl)-4-[(S)-1-phenylethyl]morpholin-3-one](/img/structure/B13690782.png)
![Methyl (S)-4-[(2-Methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]-2-(quinolin-4-ylamino)butanoate](/img/structure/B13690791.png)

